molecular formula C9H18O2 B045779 Methyl octanoate CAS No. 111-11-5

Methyl octanoate

Cat. No.: B045779
CAS No.: 111-11-5
M. Wt: 158.24 g/mol
InChI Key: JGHZJRVDZXSNKQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl octanoate, also known as caprylic acid methyl ester or methyl caprylate , is a saturated organic compound that belongs to the class of fatty acid methyl esters (FAMEs) . It primarily targets enzymes involved in catalytic decarboxylation and decarbonylation reactions .

Mode of Action

This compound interacts with its targets by serving as a reactant in the preparation of C7 and C8 hydrocarbons . This interaction occurs in the presence of a Pt/Al2O3 catalyst .

Biochemical Pathways

The biochemical pathways affected by this compound involve the decarboxylation and decarbonylation of hydrocarbons . These reactions lead to the production of C7 and C8 hydrocarbons . The downstream effects of these pathways are yet to be fully understood and are a subject of ongoing research.

Pharmacokinetics

For instance, it is likely to be poorly soluble in water , which could impact its absorption and distribution in the body

Result of Action

The primary result of this compound’s action is the production of C7 and C8 hydrocarbons . It is also used as a component of biodiesel-bioethanol surrogate fuel models to study the kinetics of oxidation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a Pt/Al2O3 catalyst is necessary for its role in the production of C7 and C8 hydrocarbons . Additionally, its solubility in water could be affected by the pH and temperature of the environment . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl octanoate can be synthesized through the esterification of octanoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the formation of the ester. Common acid catalysts used include sulfuric acid and p-toluenesulfonic acid.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Octanoic acid or other oxidized derivatives.

    Reduction: Octanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl octanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methyl hexanoate: Another fatty acid methyl ester with a shorter carbon chain.

    Methyl decanoate: A fatty acid methyl ester with a longer carbon chain.

    Ethyl octanoate: An ester of octanoic acid with ethanol instead of methanol.

Uniqueness: Methyl octanoate is unique due to its specific chain length, which influences its physical and chemical properties. It has a distinct boiling point and solubility profile compared to its shorter and longer chain counterparts .

Properties

IUPAC Name

methyl octanoate
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InChI

InChI=1S/C9H18O2/c1-3-4-5-6-7-8-9(10)11-2/h3-8H2,1-2H3
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InChI Key

JGHZJRVDZXSNKQ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC(=O)OC
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Molecular Formula

C9H18O2
Record name METHYL OCTANOATE
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DSSTOX Substance ID

DTXSID2026864
Record name Methyl octanoate
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Molecular Weight

158.24 g/mol
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Physical Description

Methyl octanoate appears as a colorless liquid. Insoluble in water and about the same density as water. Used to make other chemicals., Liquid, Colorless liquid with a strong fruity odor like oranges; [HSDB], colourless to pale yellow, oily liquid with a winey, fruity, orange odour
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Record name Octanoic acid, methyl ester
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Boiling Point

192.9 °C @ 760 mm Hg, 194.00 to 195.00 °C. @ 760.00 mm Hg
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Solubility

Insoluble in water; very soluble in alcohol, ether, In water, 64.4 mg/l @ 20 °C, 0.0644 mg/mL at 20 °C, soluble in alcohol; insoluble in water
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Density

0.8775 @ 20 °C/4 °C, 0.875-0.890
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Color/Form

COLORLESS, OILY LIQUID

CAS No.

111-11-5
Record name METHYL OCTANOATE
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Melting Point

-40 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of methyl octanoate in fruit aroma?

A1: this compound is a significant contributor to the aroma profile of various fruits, including pineapple [], soursop [, ], blackberry [], guava [], and African medlar (Vangueria infausta) [, , ]. It is often described as having a fruity and sweet aroma.

Q2: How does the concentration of this compound change during fruit ripening?

A2: Studies on guava [] and pineapple [] have shown that the concentration of this compound generally increases as the fruit ripens.

Q3: How is this compound affected by the drying process in fruits?

A3: Research on African medlar [] indicates that this compound is well-preserved during the initial drying phases but significantly decreases after prolonged drying. This loss is potentially linked to sugar crystallization within the fruit matrix [].

Q4: What other volatile compounds are typically found alongside this compound in fruits?

A4: this compound often coexists with other esters like methyl hexanoate, ethyl hexanoate, and ethyl octanoate in various fruits [, , , , ]. Other compound classes like aldehydes, alcohols, and terpenes are also present, contributing to the overall aroma profile [, , ].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H18O2, and its molecular weight is 158.24 g/mol [].

Q6: How can this compound be synthesized in a laboratory setting?

A6: One method involves the alkali-catalyzed transmethylation of oils and fats, followed by gas chromatography analysis using methyl nonanoate as an internal standard [].

Q7: Can this compound be synthesized by plants?

A7: Yes, apples have demonstrated the ability to synthesize this compound when supplied with specific alcohols and methyl esters of fatty acids []. This suggests the presence of an active β-oxidation pathway for fatty acids in these fruits.

Q8: What are some applications of this compound in the food industry?

A8: this compound is primarily used as a flavoring agent in various food products, including beverages, candies, and baked goods, due to its fruity aroma.

Q9: Can this compound be used as a biodiesel fuel or fuel additive?

A9: Research has explored the combustion characteristics of this compound as a biodiesel surrogate fuel, particularly in blends with ethanol [] and butanol []. These studies investigated its impact on emissions and combustion efficiency.

Q10: Are there any applications of this compound in pest control?

A10: this compound is a component of the aggregation pheromone used to monitor and control the coconut rhinoceros beetle (Oryctes rhinoceros) [, ]. Traps baited with this pheromone are effective in attracting both male and female beetles.

Q11: How does this compound affect the growth and development of insects?

A11: Studies on the azalea lace bug (Stephanitis pyrioides) have shown that this compound, when applied as a foliar spray, can accelerate insect development []. The exact mechanism behind this effect remains unclear but might be linked to alterations in the nutritional quality of the host plant.

Q12: Does this compound have any known effects on cellular respiration?

A12: Research on Boletus variegatus mycelium indicates that this compound can inhibit endogenous respiration []. This inhibition appears to be related to the interaction between this compound and the lipid components of the cytoplasmic membrane, potentially affecting membrane permeability.

Q13: Are there any studies on the impact of this compound on animal models?

A13: Research has investigated the effects of pre-administered this compound on tryptophan absorption in rats []. Results suggest that this compound can inhibit tryptophan absorption, potentially by affecting the structural and functional integrity of the intestinal membrane.

Q14: How does this compound compare to other medium-chain triglycerides (MCTs) in terms of its biological effects?

A14: While research on this compound's specific biological effects is limited, studies comparing low-lauric acid virgin coconut oil (modified to include higher concentrations of this compound and methyl decanoate) to standard virgin coconut oil and MCTs in a mouse model of hypercholesterolemia showed distinct differences in lipid profiles []. This suggests that modifying the fatty acid composition of oils, including increasing this compound content, can lead to different physiological outcomes compared to conventional MCTs or lauric acid-rich oils.

Q15: What analytical techniques are commonly used to identify and quantify this compound?

A15: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely employed technique for analyzing this compound in various matrices, including fruits [, , , ], biodiesel blends [, ], and insect pheromone extracts [, ]. Solid Phase Microextraction (SPME) is often used as a sample preparation technique prior to GC-MS analysis to concentrate volatile compounds like this compound [, ].

Q16: Are there specific challenges associated with analyzing this compound in complex matrices?

A16: Yes, the presence of sugars in fruit samples can interfere with GC analysis, leading to the formation of degradation products like furfural and HMF []. To address this, researchers have developed specific extraction procedures using hydrophobic columns to selectively retain this compound and other volatile aroma compounds while eliminating interfering sugars [, ].

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